molecular formula C15H15FO2 B3220463 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene CAS No. 1196486-65-3

4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene

Cat. No.: B3220463
CAS No.: 1196486-65-3
M. Wt: 246.28 g/mol
InChI Key: DRJMMRPFUUHTCH-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene is a useful research compound. Its molecular formula is C15H15FO2 and its molecular weight is 246.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-fluoro-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-2-17-13-8-9-15(14(16)10-13)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJMMRPFUUHTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265565
Record name 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
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Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196486-65-3
Record name 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196486-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Fluorinated Aromatic Ethers

Fluorinated aromatic ethers are a class of organic compounds that incorporate one or more fluorine atoms and an ether linkage onto an aromatic ring system. The introduction of fluorine, the most electronegative element, into an aromatic ether backbone imparts profound changes to the molecule's physicochemical properties. google.com These modifications include enhanced thermal stability, increased lipophilicity, and altered metabolic pathways, which are highly desirable attributes in the design of pharmaceuticals and advanced materials. rsc.orgnih.gov

The ether linkage in these molecules provides a degree of conformational flexibility, while the fluorine atom or atoms can influence the electron density distribution of the aromatic ring, affecting its reactivity in various chemical transformations. The specific substitution pattern of the fluorine and ether groups on the aromatic ring allows for fine-tuning of these properties, making fluorinated aromatic ethers versatile building blocks in organic synthesis.

Structural Characteristics and Their Implications for Chemical Behavior

The molecular structure of 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene is characterized by a benzene (B151609) ring substituted with an ethoxy group, a fluorine atom, and a benzyloxy (phenylmethoxy) group. This unique arrangement of substituents dictates its chemical behavior and potential applications.

The presence of the fluorine atom at the 2-position, ortho to the benzyloxy group and meta to the ethoxy group, introduces significant electronic and steric effects. Electronically, the high electronegativity of fluorine withdraws electron density from the aromatic ring via the inductive effect, which can influence the acidity of the phenolic precursor and the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. Sterically, the fluorine atom can influence the preferred conformation of the benzyloxy group, potentially impacting its interaction with biological targets or its role in directing further chemical modifications.

Table 1: Key Structural Features of this compound and Their Potential Implications

Structural FeaturePositionPotential Implication on Chemical Behavior
Fluorine Atom2Inductive electron withdrawal, steric influence on adjacent groups, potential for altered biological activity.
Ethoxy Group4Electron-donating through resonance, influences ring reactivity.
Benzyloxy Group1Electron-donating through resonance, serves as a protecting group for the phenolic oxygen.

Overview of Research Significance in Synthetic Organic Chemistry

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that inform potential forward synthetic routes. The most logical disconnections are at the ether linkages, as these bonds are commonly formed through reliable synthetic methods.

The primary disconnection is at the benzylic ether bond, leading to the key intermediate, 4-ethoxy-2-fluorophenol, and a benzyl halide, such as benzyl bromide. This approach simplifies the synthesis to the preparation of the disubstituted phenolic precursor.

A further disconnection of the ethoxy ether bond in 4-ethoxy-2-fluorophenol is also conceivable, leading back to a dihydroxydifluorobenzene derivative. However, the selective mono-ethylation of such a precursor could present regioselectivity challenges. Therefore, the disconnection to 4-ethoxy-2-fluorophenol is the more strategically sound approach.

This primary retrosynthetic pathway is outlined below:

Target MoleculeKey IntermediatePrecursors
This compound4-Ethoxy-2-fluorophenolBenzyl bromide
3-Fluoro-4-ethoxyaniline (potential precursor to the phenol)

Aromatic Functionalization Strategies

The core of the synthesis lies in the construction of the substituted benzene (B151609) ring. This can be achieved through various aromatic functionalization strategies, primarily electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Approaches to the Benzene Core

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto a benzene ring. The directing effects of existing substituents play a crucial role in determining the position of subsequent functionalization. In the context of synthesizing the 4-ethoxy-2-fluoro-benzene core, one might start with a monosubstituted benzene and introduce the remaining groups sequentially.

For instance, starting with 1-ethoxy-3-fluorobenzene, the ethoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The strong activating effect of the ethoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it.

ReactionReagentsExpected Major Products
Nitration HNO₃, H₂SO₄4-Ethoxy-3-fluoro-1-nitrobenzene and 2-Ethoxy-1-fluoro-4-nitrobenzene
Halogenation Br₂, FeBr₃1-Bromo-4-ethoxy-2-fluorobenzene and 2-Bromo-1-ethoxy-4-fluorobenzene
Sulfonation Fuming H₂SO₄4-Ethoxy-3-fluorobenzenesulfonic acid

While direct electrophilic substitution on a pre-formed 1-ethoxy-3-fluorobenzene is a plausible route, controlling the regioselectivity to obtain the desired 1,2,4-trisubstituted pattern can be challenging and may lead to isomeric mixtures. A more controlled approach often involves the use of starting materials where the substitution pattern is already established, followed by functional group interconversions.

A viable synthetic route to the key intermediate, 4-ethoxy-2-fluorophenol, could start from 3-fluoro-4-ethoxyaniline. Diazotization of the aniline followed by hydrolysis of the diazonium salt would yield the desired phenol. This method offers excellent regiochemical control.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful method for the synthesis of highly substituted aromatic compounds, particularly on electron-deficient and/or halogenated rings.

In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. Halogens, particularly fluorine, are effective leaving groups in these reactions, especially when the ring is activated by electron-withdrawing groups. For the synthesis of the target molecule's core, one could envision a scenario where a difluorinated precursor undergoes selective nucleophilic substitution. For example, reaction of 1,2-difluoro-4-nitrobenzene with sodium ethoxide would likely lead to the displacement of one of the fluorine atoms by the ethoxy group.

The fluorine atom plays a dual role in SNAr reactions. Its high electronegativity activates the aromatic ring towards nucleophilic attack by inductively withdrawing electron density. This effect is most pronounced at the carbon atom to which it is attached and the ortho and para positions. nih.gov

Furthermore, fluorine is often the most readily displaced halogen in SNAr reactions due to the high polarity of the C-F bond, which facilitates nucleophilic attack at the carbon atom. masterorganicchemistry.com The rate of nucleophilic aromatic substitution often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com

The regioselectivity of nucleophilic attack is dictated by the positions of activating groups (such as a nitro group) and the leaving groups. Nucleophilic attack is favored at positions ortho or para to a strong electron-withdrawing group, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance. libretexts.org In a difluorinated compound, the fluorine atom that is ortho or para to an activating group will be preferentially substituted.

Etherification Reactions

The final step in the proposed synthesis of this compound is the formation of the benzylic ether bond. The Williamson ether synthesis is the most common and reliable method for this transformation. wikipedia.org

This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this case, 4-ethoxy-2-fluorophenol would be treated with a base, such as sodium hydroxide or potassium carbonate, to generate the corresponding phenoxide. This phenoxide would then react with benzyl bromide to yield the final product. ias.ac.inbrainly.com

The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the SN2 mechanism. The use of a primary halide like benzyl bromide is ideal for the Williamson ether synthesis, as it minimizes the potential for competing elimination reactions. masterorganicchemistry.com

Reactant 1Reactant 2BaseSolventProduct
4-Ethoxy-2-fluorophenolBenzyl bromideK₂CO₃Acetone or DMFThis compound
4-Ethoxy-2-fluorophenolBenzyl bromideNaOHEthanol/WaterThis compound

Williamson Ether Synthesis Approaches

The Williamson ether synthesis, a venerable and reliable method, proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.com For the target molecule, this strategy can be implemented in two convergent pathways:

Route A: The reaction of a 2-fluoro-4-ethoxyphenoxide salt with a suitable benzyl halide.

Route B: The reaction of a 2-fluoro-4-(phenylmethoxy)phenoxide salt with an ethyl halide.

Both synthetic routes hinge on the prior synthesis of the requisite phenolic precursors. The efficacy of the Williamson synthesis is largely dependent on the nucleophilicity of the generated phenoxide and the electrophilicity of the alkylating agent, with primary halides being the preferred choice to minimize competing elimination side reactions. masterorganicchemistry.com A typical protocol involves the deprotonation of the phenol using a base to generate the more reactive phenoxide anion, which is then quenched with the alkyl halide.

Table 2.3.1: Representative Conditions for Williamson Ether Synthesis of Analogous Phenyl Ethers
Phenol SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
4-MethoxyphenolBenzyl bromideK₂CO₃AcetoneRefluxHigh
Simple AlcoholsBenzyl BromideNaHTHF0 - rtGood
PhenolBenzyl ChlorideK₂CO₃, NaIDMF80Good

This table presents analogous examples due to the lack of a direct literature procedure for the target molecule.

Alternative O-Alkylation Protocols

In addition to the classic Williamson synthesis, alternative O-alkylation methods offer advantages, particularly for sensitive substrates. For example, the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT) allows for the formation of benzyl ethers under neutral conditions, which is beneficial when dealing with molecules that are unstable in the presence of strong acids or bases. orgsyn.org This reaction is thought to proceed through an SN1-type mechanism.

Formation of the Phenylmethoxy (Benzyloxy) Moiety

The introduction of the benzyloxy group is a frequent tactic in organic synthesis, often employed as a protecting group for hydroxyl functionalities. In the context of synthesizing the target molecule, this step is crucial for one of the potential pathways. The benzylation is typically accomplished by treating the corresponding phenol with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

The synthesis of the necessary precursor, 2-fluoro-4-(benzyloxy)phenol, would likely commence with the preparation of 2-fluoro-4-hydroxybenzaldehyde. A patented route to this intermediate involves the initial protection of 3-fluorophenol, followed by a sequence of bromination, Grignard reagent formation and formylation, and concluding with deprotection to unmask the phenolic hydroxyl group. google.com

Table 2.3.3: Conditions for the Benzylation of Phenolic Compounds
Phenolic SubstrateBenzylating AgentBaseSolventTemperature (°C)Yield (%)
4-HydroxybenzaldehydeBenzyl ChlorideK₂CO₃DMF45-110Good
Dehydroestrone (alcohol)Benzyl Chloride----

This table presents analogous examples due to the lack of a direct literature procedure for the target molecule.

Formation of the Ethoxy Moiety

The ethoxy group can be readily introduced via a Williamson ether synthesis utilizing an ethyl halide, such as ethyl iodide or ethyl bromide. A key intermediate for one of the synthetic approaches to the target compound is 1-bromo-2-fluoro-4-ethoxybenzene. A patented procedure outlines the synthesis of this intermediate starting from 1-fluoro-3-ethoxybenzene, which undergoes bromination with N-bromosuccinimide (NBS) in dichloromethane. google.com

The preparation of 2-fluoro-4-ethoxyphenol is a pivotal step. Although a direct synthesis was not found in the reviewed literature, a plausible synthetic route could involve the Baeyer-Villiger oxidation of 2-fluoro-4-ethoxybenzaldehyde.

Cross-Coupling Reactions and Their Utility in Aromatic Construction

Modern organic synthesis heavily relies on cross-coupling reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds. These powerful methods provide alternative and often more versatile strategies for the assembly of complex aromatic frameworks like this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are renowned for their broad applicability and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction facilitates the coupling of an organoboron species with an organic halide or triflate. In the context of the target molecule, a plausible strategy would involve the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halide on the other. For instance, the Suzuki-Miyaura coupling of 4-bromo-1-ethoxy-2-fluorobenzene with a suitable benzylboronic acid derivative could provide a direct route to the desired carbon-carbon bond framework, which could then be further elaborated. wisc.edursc.orgresearchgate.netresearchgate.netrsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While not directly forming the ether linkage, it can be employed to construct a precursor molecule. For example, the Heck reaction between 4-bromo-1-ethoxy-2-fluorobenzene and styrene would lead to the formation of a stilbene derivative. u-szeged.huresearchgate.netnih.gov

Sonogashira Coupling: This reaction is used to form a carbon-carbon triple bond by coupling a terminal alkyne with an aryl or vinyl halide. Similar to the Heck reaction, the Sonogashira coupling would be instrumental in synthesizing advanced intermediates rather than the final ether product directly. For example, coupling 4-bromo-1-ethoxy-2-fluorobenzene with phenylacetylene would yield a substituted diphenylacetylene. scielo.org.mxrsc.orgresearchgate.netijnc.irthieme-connect.de

Table 2.4.1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
Reaction TypeAryl HalideCoupling PartnerCatalystBaseSolventTemperature (°C)
Suzuki4-bromoacetophenonePhenylboronic acidPd(II)-complexKOHWater100
HeckBromobenzeneStyrenePd/CNa₂CO₃NMP150
Sonogashira4-IodotoluenePhenylacetylenePd/Al₂O₃, Cu₂O/Al₂O₃-THF-DMA75

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, especially the Ullmann condensation, represent a classic approach to the formation of diaryl ethers. These reactions typically involve the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base, often requiring high temperatures. A potential application to the synthesis of the target molecule could involve the copper-mediated coupling of 2-fluoro-4-ethoxyphenol with a benzyl halide, or conversely, 2-fluoro-4-(benzyloxy)phenol with an ethyl halide. Significant progress has been made in developing milder reaction conditions through the use of various copper catalysts and ligands. mit.edunih.gov

Protecting Group Strategies for the Benzylic Ether Linkage

The synthesis of molecules like this compound relies heavily on the strategic use of protecting groups, particularly for the hydroxyl functional group. The benzyloxy group, often referred to as a benzyl (Bn) ether, is one of the most common and robust protecting groups for alcohols in organic synthesis. acs.org Its stability across a wide range of reaction conditions, coupled with the variety of specific methods for its removal, makes it a versatile tool for multi-step synthetic sequences. acs.orguwindsor.ca

Formation of Benzyl Ethers:

The formation of the benzylic ether linkage can be accomplished through several key methodologies, with the choice of method depending on the substrate's sensitivity to acidic or basic conditions.

Williamson Ether Synthesis: This is the most traditional and widely used method for forming benzyl ethers. uwindsor.caorganic-chemistry.org It involves the deprotonation of the precursor phenol (in this case, 4-ethoxy-2-fluorophenol) with a base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a benzyl halide, such as benzyl bromide. uwindsor.caorganic-chemistry.org While strong bases like sodium hydride (NaH) are effective, milder bases such as silver(I) oxide (Ag₂O) can be employed when enhanced selectivity is required, for instance, in the presence of multiple hydroxyl groups. organic-chemistry.org

Acid-Catalyzed Benzylation: For substrates that are unstable in the presence of strong bases, protection can be achieved under acidic conditions. organic-chemistry.orgorgsyn.org A common reagent for this purpose is benzyl trichloroacetimidate, which reacts with alcohols in the presence of a catalytic amount of a strong acid, like trifluoromethanesulfonic acid, to yield the desired benzyl ether. organic-chemistry.org

Neutral Conditions: Modern advancements have led to reagents that allow for benzylation under neutral and mild conditions, accommodating sensitive functional groups within complex molecules. orgsyn.org An example is 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which is pre-activated and transfers the benzyl group upon gentle heating in the presence of an alcohol. orgsyn.org This method offers high chemoselectivity, for example, allowing for the benzylation of alcohols in the presence of carboxylic acids when using magnesium oxide (MgO) as an additive. orgsyn.org

Cleavage of Benzyl Ethers (Deprotection):

The removal of the benzyl protecting group is as critical as its installation. The orthogonality of deprotection methods allows for its selective cleavage without affecting other protecting groups.

Catalytic Hydrogenolysis: The most common and generally mildest method for cleaving benzyl ethers is palladium-catalyzed hydrogenation. organic-chemistry.org The reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org The presence of certain functional groups, such as olefins or azides, can be problematic as they may also be reduced; however, inhibitors like pyridine or ammonium acetate can sometimes be used to suppress benzyl ether cleavage while allowing other reductions to proceed. organic-chemistry.org

Acidic Cleavage: Strong acids can also be used to cleave benzyl ethers, although this method's application is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Certain substituted benzyl ethers are designed for specific, mild oxidative cleavage. For example, the p-methoxybenzyl (PMB) ether can be selectively removed using single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org The electron-donating methoxy group stabilizes the intermediate cation formed during the reaction, facilitating the cleavage. organic-chemistry.org Recent developments have shown that even simple benzyl ethers can be cleaved with DDQ under photoirradiation. organic-chemistry.org

MethodReagentsTypical ConditionsApplicability/Notes
Formation: Williamson Ether SynthesisBase (e.g., NaH, Ag₂O) + Benzyl Halide (e.g., BnBr)BasicWidely used; choice of base depends on substrate sensitivity and required selectivity. organic-chemistry.org
Formation: Acid-CatalyzedBenzyl trichloroacetimidate + Acid catalyst (e.g., TfOH)AcidicSuitable for base-sensitive substrates. organic-chemistry.org
Formation: Neutral Conditions2-Benzyloxy-1-methylpyridinium triflate (BnOPT)Neutral, mild heatingExcellent for complex molecules with sensitive functional groups. orgsyn.org
Cleavage: Catalytic HydrogenolysisH₂, Pd/CNeutralMost common and mildest method; can be incompatible with other reducible groups. organic-chemistry.org
Cleavage: Oxidative CleavageDDQ (for PMB ethers)Mild, non-acidic/basicHighly selective for electron-rich benzyl ethers like PMB. organic-chemistry.org

Stereoselective Synthesis Considerations

While this compound itself is an achiral molecule, the synthesis of analogous systems may involve chiral precursors where control of stereochemistry is paramount. Stereoselective synthesis is crucial in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov

A relevant strategy for introducing chirality involves the asymmetric synthesis of chiral alcohols, which can then be etherified to produce the final target molecule. Biocatalysis, in particular, has emerged as a powerful tool for creating stereochemically pure compounds. nih.gov

For instance, in the synthesis of precursors for the drug Nebivolol, which contains a fluorinated chromane moiety, a key step is the asymmetric reduction of a ketone to a chiral alcohol. nih.gov This transformation can be achieved with high efficiency and stereoselectivity using alcohol dehydrogenases (ADHs). nih.gov These enzymes can be selected to produce either the (R)- or (S)-enantiomer of the alcohol with very high enantiomeric excess (ee >99%). nih.gov

A Hypothetical Stereoselective Approach for an Analog:

Precursor Synthesis: A prochiral ketone, such as 2-chloro-1-(4-ethoxy-2-fluorophenyl)ethan-1-one, could be synthesized.

Asymmetric Reduction: This ketone would then be subjected to biocatalytic reduction using a stereoselective alcohol dehydrogenase. Depending on the specific enzyme chosen, either the (R)- or (S)-2-chloro-1-(4-ethoxy-2-fluorophenyl)ethan-1-ol could be produced with high enantiopurity.

Etherification: The resulting chiral alcohol would then undergo benzylation, for example, via the Williamson ether synthesis, to install the phenylmethoxy group, yielding a chiral analog of the target compound.

This biocatalytic approach provides a highly effective method for accessing enantiomerically pure building blocks for more complex chiral molecules. nih.gov

StepTransformationKey Reagent/MethodOutcome
1Prochiral Ketone SynthesisStandard acylation/halogenation methodsSynthesis of a prochiral ketone precursor
2Asymmetric ReductionBiocatalysis using stereoselective Alcohol Dehydrogenases (ADHs)Formation of a chiral alcohol with high enantiomeric excess (>99% ee). nih.gov
3Benzylic Ether FormationWilliamson Ether Synthesis or other benzylation methodsFormation of the final chiral ether product

Modern Synthetic Techniques and Green Chemistry Approaches

Modern organic synthesis places increasing emphasis on developing environmentally benign and efficient reactions, principles central to green chemistry. alfa-chemistry.comnumberanalytics.com These approaches aim to minimize waste, reduce energy consumption, and use less hazardous materials. alfa-chemistry.comnumberanalytics.com Such strategies are highly applicable to the synthesis of ethers, including this compound.

Modern Techniques for Enhanced Efficiency:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. numberanalytics.com This technique can be applied to reactions like the Williamson ether synthesis to improve efficiency. numberanalytics.com

Phase-Transfer Catalysis (PTC): In the Williamson synthesis, which involves a solid alkoxide and a liquid alkyl halide, a phase-transfer catalyst can be used to shuttle the alkoxide ion into the organic phase, thereby increasing the reaction rate and efficiency. numberanalytics.com

Green Chemistry Strategies:

Sustainable Catalysts: A shift towards using sustainable and recyclable catalysts is a key goal. alfa-chemistry.com Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused. alfa-chemistry.com For ether synthesis, this includes developing recyclable catalysts for Williamson-type reactions. numberanalytics.com

Alternative Reaction Media and Solvents: Traditional ether syntheses often use volatile organic solvents. Green approaches focus on using more environmentally friendly media like ionic liquids or deep eutectic solvents, or even performing reactions under solvent-free conditions. numberanalytics.comgoogle.com A patented method describes a solvent-free synthesis of ethers from aldehydes and silanes using a monovalent silver salt, where the product is purified by simple distillation, eliminating the need for organic solvents in workup. google.com

Atom Economy and Waste Reduction: The ideal chemical reaction has high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. Catalytic processes are inherently more atom-economical than stoichiometric ones. For example, a catalytic Williamson ether synthesis (CWES) has been developed for producing alkyl aryl ethers at high temperatures, using only catalytic amounts of an alkali metal salt, which significantly reduces salt waste compared to the traditional method. acs.org

ApproachTechnique/MethodBenefitExample Application
Energy EfficiencyMicrowave-Assisted SynthesisReduces reaction times and energy consumption. numberanalytics.comAccelerating Williamson ether synthesis. numberanalytics.com
Waste ReductionCatalytic Williamson Ether Synthesis (CWES)Minimizes stoichiometric salt waste. acs.orgIndustrial production of alkyl aryl ethers. acs.org
Reduced HazardSolvent-Free ReactionsEliminates the use and disposal of hazardous organic solvents. google.comSilver-catalyzed ether synthesis from aldehydes and silanes. google.com
Improved EfficiencyPhase-Transfer CatalysisIncreases reaction rates in multiphasic systems. numberanalytics.comImproving efficiency of Williamson synthesis. numberanalytics.com
SustainabilityUse of Recyclable CatalystsReduces cost and environmental impact. numberanalytics.comEmploying heterogeneous catalysts for ether formation. alfa-chemistry.com

Chemical Transformations of the Aromatic Core

The substituents on the benzene ring dictate the course of electrophilic and nucleophilic aromatic substitution reactions. The ethoxy group is a strongly activating, ortho-, para-directing group due to its +R (resonance) effect. Conversely, the fluorine atom is a deactivating, ortho-, para-directing group due to its strong -I (inductive) effect and weaker +R effect. The benzyloxy group, another ether, is also activating and ortho-, para-directing. The combined influence of these groups determines the regioselectivity and rate of substitution reactions on the aromatic ring.

Halogenation and Nitro-Substitution Reactions

Halogenation: In electrophilic halogenation, such as bromination (with Br₂) or chlorination (with Cl₂), a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) is typically employed. chemistrytalk.org The directing effects of the substituents on this compound would guide the incoming electrophile. The ethoxy and benzyloxy groups are activating and ortho-, para-directing, while the fluoro group is deactivating but also ortho-, para-directing. chemistrytalk.org Given the positions of the existing substituents, the most likely positions for halogenation would be at C3 and C5, which are ortho to the activating ether groups. Steric hindrance from the benzyloxy group might influence the ratio of the resulting isomers.

Nitro-Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Similar to halogenation, the regiochemical outcome of the nitration of this compound would be dictated by the directing effects of the substituents. The activating ethoxy and benzyloxy groups will direct the incoming nitro group to the positions ortho and para to them. stmarys-ca.edusarthaks.com Consequently, substitution is expected to occur primarily at the C3 and C5 positions.

A summary of expected electrophilic aromatic substitution reactions is presented below:

ReactionReagentsExpected Major Products
BrominationBr₂, FeBr₃1-Bromo-4-ethoxy-2-fluoro-5-(phenylmethoxy)benzene and 3-Bromo-4-ethoxy-2-fluoro-1-(phenylmethoxy)benzene
ChlorinationCl₂, FeCl₃1-Chloro-4-ethoxy-2-fluoro-5-(phenylmethoxy)benzene and 3-Chloro-4-ethoxy-2-fluoro-1-(phenylmethoxy)benzene
NitrationHNO₃, H₂SO₄4-Ethoxy-2-fluoro-1-nitro-5-(phenylmethoxy)benzene and 4-Ethoxy-2-fluoro-3-nitro-1-(phenylmethoxy)benzene

Aromatic Nucleophilic Substitution Pathways

Aromatic nucleophilic substitution (SNAr) on aryl halides is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com In this compound, the fluorine atom can act as a leaving group. While the ethoxy and benzyloxy groups are electron-donating, which is generally unfavorable for SNAr, the high electronegativity of the fluorine atom makes the ipso-carbon atom susceptible to nucleophilic attack. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.innih.gov The presence of electron-withdrawing groups helps to stabilize this intermediate. Although the subject molecule lacks strong withdrawing groups like nitro groups, SNAr reactions on fluoroarenes can still proceed, sometimes even on electron-rich systems, particularly with strong nucleophiles or under specific catalytic conditions. nih.govacs.orgnih.gov The rate of SNAr reactions with halogens as leaving groups generally follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is attributed to the high electronegativity of fluorine polarizing the C-F bond and making the carbon more electrophilic. masterorganicchemistry.com

Aromatic Electrophilic Substitution Pathways

The aromatic core of this compound is activated towards electrophilic attack by the electron-donating ethoxy and benzyloxy groups. These groups, through their +R effect, increase the electron density of the benzene ring, making it more nucleophilic. chemistrytalk.org The fluorine atom, being a halogen, is a deactivator due to its strong -I effect, but it still directs incoming electrophiles to the ortho and para positions. researchgate.net

Reactions at the Benzylic Position

The benzyloxy group (-OCH₂C₆H₅) possesses a reactive benzylic carbon atom, which is the carbon atom directly attached to both the oxygen and the phenyl group. This position is susceptible to both free radical and nucleophilic substitution reactions.

Free Radical Reactions (e.g., Benzylic Halogenation)

The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. libretexts.orgyoutube.com This makes the benzylic position a prime target for free-radical halogenation, often using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxides). chadsprep.comucalgary.camasterorganicchemistry.com This reaction is highly selective for the benzylic position. ucalgary.ca In the case of this compound, treatment with NBS would be expected to selectively replace one of the benzylic hydrogens with a bromine atom.

A summary of a representative free radical reaction is as follows:

ReactionReagentProduct
Benzylic BrominationN-Bromosuccinimide (NBS), light/heat1-((Bromophenyl)methoxy)-4-ethoxy-2-fluorobenzene

Nucleophilic Substitution at the Benzylic Carbon (SN1/SN2)

The benzylic position is also prone to nucleophilic substitution reactions. The benzyloxy group can be cleaved under certain conditions, where the benzyl group acts as a leaving group or is substituted. Benzylic halides, which can be formed via free-radical halogenation, are excellent substrates for both SN1 and SN2 reactions. youtube.comopenstax.org

The choice between the SN1 and SN2 pathway depends on the reaction conditions. youtube.comquora.com

SN2 Reactions: Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. youtube.com For a primary benzylic substrate, the SN2 pathway is generally favored. chemtube3d.com

SN1 Reactions: Weak nucleophiles and polar protic solvents favor the SN1 mechanism. openstax.orglibretexts.org The stability of the resulting benzylic carbocation, which is resonance-stabilized, makes the SN1 pathway viable. openstax.orglibretexts.org

Furthermore, the entire benzyloxy group can be cleaved reductively, for example, through catalytic hydrogenation (H₂/Pd-C). youtube.com This reaction proceeds via hydrogenolysis to yield the corresponding phenol and toluene. youtube.comorganic-chemistry.org This method is particularly useful as a deprotection strategy in organic synthesis. organic-chemistry.orgthieme-connect.com

A summary of potential nucleophilic substitution reactions at the benzylic position is presented below:

Reaction TypeSubstrateReagentsMechanismProduct
SN21-((Bromophenyl)methoxy)-4-ethoxy-2-fluorobenzeneStrong nucleophile (e.g., RO⁻)SN24-Ethoxy-2-fluoro-1-((alkoxyphenyl)methoxy)benzene
SN11-((Bromophenyl)methoxy)-4-ethoxy-2-fluorobenzeneWeak nucleophile (e.g., H₂O, ROH)SN14-Ethoxy-2-fluoro-1-((hydroxyphenyl)methoxy)benzene or 4-Ethoxy-2-fluoro-1-((alkoxyphenyl)methoxy)benzene
HydrogenolysisThis compoundH₂, Pd-CReductive Cleavage4-Ethoxy-2-fluorophenol and Toluene

Oxidation of the Benzylic Position

The benzylic carbon of the phenylmethoxy group in this compound is susceptible to oxidation. This reaction typically leads to the formation of a carbonyl group. The oxidation of benzylic ethers can be achieved using various oxidizing agents, resulting in the cleavage of the ether bond to yield an aldehyde and an alcohol. organic-chemistry.org

Commonly, this transformation is performed to deprotect a hydroxyl group. The oxidation of the benzyl ether first yields a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to liberate the free phenol. organic-chemistry.org A variety of reagents can be employed for the oxidation of benzylic ethers, with the choice of reagent depending on the presence of other functional groups in the molecule.

The presence of the electron-donating ethoxy group on the phenolic ring may influence the rate and selectivity of oxidation at the benzylic position. Conversely, the electron-withdrawing fluorine atom can also modulate the electronic properties of the aromatic ring, thereby affecting the reaction's progress.

Table 1: Representative Reagents for Benzylic Oxidation

Reagent Conditions Products
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) MeCN, photoirradiation Aromatic aldehyde, Alcohol
4-Acetamido-TEMPO tetrafluoroborate Wet MeCN, room temperature Aromatic aldehyde, Alcohol
Potassium permanganate (B83412) (KMnO4) Basic, heat Benzoic acid derivative

Reactivity of the Ethoxy Group

The ethoxy group in this compound is generally stable under many reaction conditions. Ethers are known for their low reactivity towards bases, nucleophiles, and mild acids, which makes them suitable as solvents for many organic reactions. epa.gov

However, the carbon-oxygen bond of the ethoxy group can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated, followed by attack of the halide nucleophile. The presence of the electron-withdrawing fluorine atom ortho to the ethoxy group may influence the susceptibility of the ether to cleavage by affecting the electron density on the oxygen atom.

Cleavage and Deprotection Strategies for the Phenylmethoxy (Benzyloxy) Ether

The phenylmethoxy (benzyloxy) group is a common protecting group for phenols and alcohols in organic synthesis due to its relative stability and the variety of methods available for its removal. Several strategies can be employed for the deprotection of the benzyloxy group in this compound to yield 4-ethoxy-2-fluorophenol.

Catalytic Hydrogenolysis: This is one of the mildest and most common methods for benzyl ether cleavage. The reaction involves the use of hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). youtube.comyoutube.com This process, known as hydrogenolysis, results in the formation of the corresponding phenol and toluene as a byproduct, which is easily removed. youtube.comyoutube.com This method is often highly selective, leaving other functional groups intact. youtube.com

Acid-Catalyzed Cleavage: Strong acids such as HBr, HI, or Lewis acids like boron trichloride (B1173362) (BCl3) can effectively cleave benzyl ethers. organic-chemistry.orgorganic-chemistry.org The choice of acid and reaction conditions can be tuned to achieve selectivity, especially in complex molecules. organic-chemistry.org For instance, BCl3 allows for debenzylation under mild conditions while tolerating a range of other functional groups. organic-chemistry.org

Oxidative Cleavage: As mentioned in section 3.2.3, oxidation of the benzylic position can be a two-step strategy for deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective for this purpose, especially with electron-rich benzyl ethers. organic-chemistry.org

Table 2: Common Deprotection Methods for Benzyl Ethers

Method Reagents Typical Products
Catalytic Hydrogenolysis H2, Pd/C Phenol, Toluene
Acid Cleavage (Lewis Acid) BCl3·SMe2 Phenol, Benzyl chloride
Acid Cleavage (Brønsted Acid) HBr or HI Phenol, Benzyl bromide/iodide
Oxidative Cleavage DDQ Phenol, Benzaldehyde

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms for the transformations of this compound is crucial for controlling reaction outcomes and optimizing conditions. The electronic effects of the fluoro and ethoxy substituents play a significant role in these mechanisms.

In the case of catalytic hydrogenolysis, the rate can be influenced by steric hindrance around the benzylic C-O bond and the electronic properties of the aromatic ring. The presence of the ortho-fluoro substituent may introduce some steric hindrance, potentially affecting the rate of catalyst coordination and subsequent cleavage.

Detailed transition state analysis for reactions of this compound would require computational chemistry studies. However, general principles can be applied to hypothesize the nature of the transition states.

For the SN1-type cleavage of the benzyloxy group under acidic conditions, the transition state would involve the departure of the protonated phenol and the formation of a benzyl carbocation. The geometry of this transition state would be influenced by the electronic stabilization provided by the phenyl ring and the electronic effects of the substituents on the phenolic ring. The electron-donating ethoxy group would lower the energy of the transition state, while the electron-withdrawing fluorine atom would raise it.

For the SN2 cleavage of the ethoxy group, the transition state would involve the simultaneous attack of a nucleophile and the breaking of the C-O bond. The steric and electronic properties of the ortho-fluoro substituent would play a direct role in the stability and geometry of this five-coordinate transition state.

Computational studies on the oxidation of similar p-methoxybenzyl (PMB) ethers have been used to estimate the geometries and Gibbs free energies of the transition states for the hydride transfer step, providing insight into the reaction mechanism. organic-chemistry.org A similar approach could be applied to this compound to elucidate the specific influence of its substitution pattern on the transition states of its reactions.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene, a multi-faceted NMR approach involving ¹H, ¹³C, ¹⁹F, and two-dimensional techniques is required for a complete assignment of its structure.

High-Resolution ¹H NMR for Proton Environment Elucidation

High-resolution ¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The spectrum for this compound would be expected to show several key signals. The protons of the ethoxy group should appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to coupling with each other. The benzylic protons (OCH₂Ph) would present as a singlet, as they have no adjacent protons. The five protons on the unsubstituted phenyl ring of the benzyl (B1604629) group would likely appear in the aromatic region of the spectrum. The three protons on the substituted benzene (B151609) ring are expected to have distinct chemical shifts and will show splitting patterns influenced by each other and by the adjacent fluorine atom (H-F coupling).

Expected ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Ethoxy-CH₃ ~1.4 Triplet (t)
Ethoxy-CH₂ ~4.0 Quartet (q)
Benzylic-CH₂ ~5.1 Singlet (s)
Aromatic-H (Substituted Ring) ~6.7 - 7.0 Multiplets (m)
Aromatic-H (Phenyl Ring) ~7.3 - 7.5 Multiplets (m)

Note: These are predicted values. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. For this compound, a total of 15 distinct carbon signals would be anticipated in a proton-decoupled spectrum, corresponding to each carbon atom in the molecule. The carbon atoms of the ethoxy and benzylic groups would appear in the aliphatic region, while the twelve aromatic carbons would be found in the downfield region. A key feature would be the presence of carbon-fluorine couplings (C-F J-coupling), where the signals for the carbon atoms on the fluorinated ring, particularly the carbon directly bonded to fluorine, will appear as doublets. The magnitude of these coupling constants provides further structural confirmation.

Expected ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm) Predicted C-F Coupling
Ethoxy-CH₃ ~15 No
Ethoxy-CH₂ ~64 No
Benzylic-CH₂ ~71 No
Aromatic/Quaternary Carbons ~100 - 160 Yes/No

Note: These are predicted values. Actual experimental values may vary.

¹⁹F NMR for Fluorine Atom Characterization and Purity Assessment

Given the presence of a single fluorine atom in the molecule, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for its characterization. A proton-decoupled ¹⁹F NMR spectrum would be expected to show a single sharp signal, confirming the presence of one fluorine environment. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, ¹⁹F NMR is an excellent tool for assessing the purity of the compound, as fluorine-containing impurities would be readily detected.

Expected ¹⁹F NMR Data

Fluorine Atom Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-F ~ -110 to -140 Singlet (s)

Note: These are predicted values relative to a standard (e.g., CFCl₃). Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the relationship between the methyl and methylene protons of the ethoxy group and the connectivity of the protons on the substituted aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the ethoxy and benzyloxy groups to the correct positions on the fluorinated benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the parent ion (molecular ion). This high accuracy allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound, the expected molecular formula is C₁₅H₁₅FO₂. HRMS would be used to measure the mass of the molecular ion and compare it to the calculated theoretical exact mass. A close match between the experimental and theoretical mass would provide unambiguous confirmation of the molecular formula.

Expected HRMS Data

Molecular Formula Calculated Exact Mass
C₁₅H₁₅FO₂ 246.1056

Note: This is the theoretical exact mass. An experimental HRMS result would aim to match this value to within a few parts per million (ppm).

Fragmentation Pattern Analysis

The primary fragmentation pathways for ethers involve the cleavage of carbon-oxygen bonds. miamioh.edulibretexts.org For this compound, two key ether linkages are present: the ethoxy group and the benzyloxy group.

A significant and highly probable fragmentation event would be the cleavage of the benzylic C-O bond, which would lead to the formation of a stable benzyl cation (C₆H₅CH₂⁺) at m/z 91. researchgate.net This is a very common fragmentation pattern for compounds containing a benzyl group. researchgate.netresearchgate.net

Another expected fragmentation would involve the ethoxy group. This could occur through the loss of an ethyl radical (•CH₂CH₃) to give a [M-29]⁺ ion, or the loss of ethylene (B1197577) (CH₂=CH₂) via a McLafferty-type rearrangement if applicable, though less likely for an aromatic ether. Alpha-cleavage next to the ether oxygen could also result in the loss of a methyl radical from the ethyl group, leading to a [M-15]⁺ fragment.

The presence of the fluorine atom would also influence the fragmentation, potentially leading to fragments containing fluorine or the loss of HF. The aromatic rings themselves are relatively stable and would likely remain intact or undergo characteristic fragmentations for substituted benzenes. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Predicted Fragment Ion (m/z) Proposed Structure/Lost Neutral Significance
248[M]⁺Molecular Ion
157[M - C₇H₇]⁺Loss of benzyl radical
129[M - C₇H₇O]⁺Cleavage of the benzyloxy group
109[C₇H₇O]⁺Benzyloxy fragment
91[C₇H₇]⁺Benzyl cation (tropylium ion)

This table is predictive and based on general fragmentation rules for ethers and aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹. specac.com

Aliphatic C-H Stretching: The CH₂ and CH₃ groups of the ethoxy moiety would show stretching vibrations in the range of 2850-2960 cm⁻¹. specac.com

Aromatic C=C Stretching: The benzene rings would display several sharp peaks in the 1450-1600 cm⁻¹ region. specac.com

C-O-C (Ether) Stretching: Asymmetrical and symmetrical stretching of the aryl-alkyl ether linkages would result in strong absorptions in the 1000-1300 cm⁻¹ region. Specifically, the Ar-O-C stretch is typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). specac.com

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the 1000-1400 cm⁻¹ region. specac.com

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong (multiple bands)
Asymmetric Ar-O-C Stretch~1250Strong
Symmetric Ar-O-C Stretch~1040Strong
C-F Stretch1100 - 1200Strong

This table is predictive and based on characteristic IR absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. uu.nlijprajournal.com The presence of two benzene rings in this compound suggests that it will absorb in the UV region.

The primary electronic transitions expected are π → π* transitions associated with the aromatic rings. The substitution on the benzene rings (ethoxy, fluoro, and benzyloxy groups) will influence the exact wavelength of maximum absorbance (λ_max). These substituents, particularly the oxygen-containing groups, are auxochromes that can cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Predicted λ_max (nm) Solvent
π → π~220Ethanol/Methanol (B129727)
π → π (secondary)~275Ethanol/Methanol

This table is predictive and based on typical UV-Vis absorptions for substituted aromatic ethers.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

However, this analysis is contingent on the ability to grow a suitable single crystal of the compound. As of the current literature survey, no public crystallographic data for this compound has been reported.

Chromatographic Techniques for Purification and Purity Analysis

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be most effective.

Stationary Phase: A C18 or C8 silica-based column would be appropriate, separating the compound based on its hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be typical. The gradient would likely start with a higher proportion of water and increase the organic solvent concentration over time.

Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~275 nm) would be suitable for detection and quantification.

This method would be valuable for determining the purity of a sample and for monitoring reaction progress during its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.govbibliotekanauki.pl This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

GC Column: A non-polar or moderately polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be a standard choice.

Oven Temperature Program: A temperature program would be employed, starting at a lower temperature (e.g., 100-150 °C) and ramping up to a higher temperature (e.g., 250-280 °C) to ensure efficient separation and elution of the compound.

Ionization and Detection: Standard electron ionization (70 eV) would be used to generate a reproducible mass spectrum for library matching and structural confirmation.

GC-MS would not only provide information on the purity of the sample but also confirm the identity of the main component and any impurities through their mass spectra.

Table 4: Proposed Chromatographic Conditions for this compound

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
HPLC C18 Reversed-PhaseAcetonitrile/Water GradientUV (~275 nm)
GC-MS 5% Phenyl PolysiloxaneHeliumMass Spectrometry (EI)

This table provides suggested starting conditions for method development.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic properties.

Molecular Geometry Optimization: The geometry of 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene is typically optimized using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p) to accurately account for electron distribution and polarization. The optimization process seeks the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. The resulting structure would show the benzene (B151609) ring with slight distortions from perfect planarity due to the electronic and steric demands of the substituents. The ethoxy and phenylmethoxy groups will adopt specific orientations relative to the aromatic ring to minimize steric hindrance, particularly with the ortho-fluoro substituent.

Electronic Structure Analysis: The electronic character of the molecule is elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ether groups, while the LUMO would likely be distributed across the aromatic system.

Table 1: Predicted Electronic Properties from DFT Calculations
PropertyPredicted Value (a.u.)Significance
HOMO Energy-0.215Relates to ionization potential and electron-donating ability.
LUMO Energy-0.032Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap0.183Indicates chemical reactivity and stability. epstem.net
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can reliably predict spectroscopic data, which are essential for compound identification and structural verification.

NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR chemical shifts. epstem.net

¹H NMR: The aromatic protons are expected to appear in the 6.8–7.5 ppm range, with their exact shifts and coupling patterns influenced by the electronic effects of all three substituents. The benzylic protons (-O-CH₂-Ph) would be deshielded by the adjacent oxygen and aromatic ring, likely appearing around 5.1 ppm. The methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₃) are predicted to be in the 4.0–4.2 ppm region, while the ethoxy methyl protons (-CH₃) would be further upfield, around 1.4 ppm. pressbooks.pubfiveable.me

¹³C NMR: The aromatic carbons typically resonate between 110 and 160 ppm. pressbooks.pub The carbon attached to the fluorine atom (C-2) would show a large downfield shift and a strong coupling (¹JCF). The carbons bonded to the oxygen atoms (C-1 and C-4) would also be significantly deshielded. The benzylic carbon and the ethoxy methylene carbon are expected in the 60–70 ppm range. pressbooks.pub

Infrared (IR) Spectroscopy Prediction: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching and bending modes.

C-O Stretching: Strong absorptions characteristic of aryl-alkyl ethers are predicted in the 1200–1250 cm⁻¹ (asymmetric) and 1020–1075 cm⁻¹ (symmetric) regions. pressbooks.pub

Aromatic C=C Stretching: Several bands are expected in the 1450–1600 cm⁻¹ range. orgchemboulder.com

Aromatic C-H Stretching: A peak just above 3000 cm⁻¹ is anticipated. pressbooks.pub

C-F Stretching: A strong absorption is predicted in the 1100-1200 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data
SpectroscopyFeaturePredicted Range/Value
¹H NMRAromatic Protons6.8 - 7.5 ppm
Phenylmethoxy -CH₂-~5.1 ppm
Ethoxy -CH₂-4.0 - 4.2 ppm
Ethoxy -CH₃~1.4 ppm
IRAryl C-O Stretch1200 - 1250 cm⁻¹
C-F Stretch1100 - 1200 cm⁻¹
Aromatic C=C Stretch1450 - 1600 cm⁻¹

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, modeling electrophilic aromatic substitution can reveal the most probable sites of reaction. This involves locating the transition state (TS) structures for the electrophile attacking different positions on the ring and calculating their corresponding activation energies. researchgate.net The reaction proceeds via a high-energy intermediate known as a sigma complex or arenium ion. The substituents play a critical role in stabilizing or destabilizing this intermediate. The calculations would likely show that the positions ortho to the activating ethoxy and phenylmethoxy groups are the most favorable for substitution, though steric hindrance from the bulky phenylmethoxy group could influence the outcome.

Analysis of Substituent Effects (Fluoro, Ethoxy, Phenylmethoxy) on Reactivity and Electron Density

The reactivity of the benzene ring is governed by the interplay of the inductive and resonance effects of its substituents. openstax.orglumenlearning.com

Ethoxy Group (-OCH₂CH₃): This group is strongly activating. It exerts a moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+R) via its lone pairs. The +R effect dominates, increasing the electron density of the ring, especially at the ortho and para positions. libretexts.org

Fluoro Group (-F): This is a deactivating group. It has a strong -I effect and a weak +R effect. For halogens, the inductive effect typically outweighs resonance, making the ring less reactive than benzene. However, it still directs incoming electrophiles to the ortho and para positions. openstax.orgresearchgate.net

Phenylmethoxy Group (-OCH₂Ph): Similar to the ethoxy group, this is an activating group due to the dominant +R effect of the oxygen atom, directing substitution to the ortho and para positions.

Table 3: Summary of Substituent Electronic Effects
SubstituentInductive EffectResonance EffectOverall EffectDirecting Influence
Ethoxy-I (Withdrawing)+R (Donating)ActivatingOrtho, Para
Fluoro-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
Phenylmethoxy-I (Withdrawing)+R (Donating)ActivatingOrtho, Para

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxy and phenylmethoxy side chains gives rise to multiple possible conformations.

Conformational Analysis: This analysis involves calculating the energy of the molecule as a function of the dihedral angles around the C-O bonds. This helps to identify the lowest energy (most stable) conformers and the rotational energy barriers between them. The presence of the ortho-fluoro group can be expected to create significant steric and electrostatic interactions with the adjacent phenylmethoxy group, influencing its preferred orientation. nih.govbeilstein-journals.org It is likely that the most stable conformer will position the bulky phenyl group away from the fluorine atom to minimize repulsion.

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the molecule's behavior over time in a simulated environment, such as in a solvent box. nih.gov These simulations, which use classical force fields, can reveal how the molecule moves, flexes, and interacts with its surroundings. acs.orgacs.org For this compound, an MD simulation could illustrate the dynamic rotation of the side chains and the formation of transient hydrogen bonds with solvent molecules, providing a more complete picture of its behavior in solution. Analysis of trajectories can yield information on solvation structure and local dynamics. rsc.org

Synthetic Utility of 4 Ethoxy 2 Fluoro 1 Phenylmethoxy Benzene As a Chemical Building Block

Role in the Construction of Complex Organic Architectures

The strategic placement of functional groups on the benzene (B151609) core of 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene makes it a valuable synthon for the assembly of complex organic architectures. The presence of both an ether linkage (ethoxy) and a benzyl (B1604629) ether (phenylmethoxy) offers differential reactivity, allowing for selective transformations. The fluorine atom introduces specific electronic properties and can act as a directing group in subsequent reactions.

While direct literature on the extensive use of this specific compound in the construction of a wide array of complex architectures is limited, its structural motifs are prominently featured in medicinally important classes of compounds. A prime example is its role as a precursor to the C-aryl glucoside core found in SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

The general synthetic approach involves the deprotection of the benzyl ether to reveal a phenol (B47542), which can then be subjected to further functionalization. Alternatively, the aromatic ring itself can undergo electrophilic or nucleophilic substitution reactions, guided by the existing substituents, to build up more complex structures.

Precursor for Advanced Chemical Intermediates

The primary documented utility of structures highly similar to this compound lies in its function as a precursor for advanced chemical intermediates, especially in the synthesis of SGLT2 inhibitors like Dapagliflozin. google.com A closely related analogue, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, serves as a key starting material in the synthesis of the C-aryl glucoside portion of Dapagliflozin. google.com

The synthetic sequence typically involves a multi-step process where the substituted benzene moiety is coupled with a protected glucose derivative. The following table outlines a representative transformation of a similar precursor in the synthesis of Dapagliflozin.

StepReactantsReagents and ConditionsProductPurpose
15-bromo-2-chloro-4'-ethoxydiphenylmethane, 2,3,4,6-tetra-O-trimethylsilyl-β-D-glucolactoneTHF/Toluene (B28343), Methanesulfonic acidO-methylglucoside intermediateFormation of the initial C-aryl glucoside bond.
2O-methylglucoside intermediateEt3SiH, BF3·Et2O, MDC/Acetonitrile (B52724)Tetra-acetylated-β-C-glucosideReduction of the anomeric position and subsequent protection.
3Tetra-acetylated-β-C-glucosideLiOH·H2O, THF/MeOH/H2O(2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Dapagliflozin)Deprotection of the acetyl groups to yield the final active pharmaceutical ingredient.

This demonstrates how the core structure provided by a precursor like this compound is essential for creating the advanced intermediate that ultimately leads to the final drug substance.

Applications in the Synthesis of Functional Organic Molecules

The application of this compound extends to the synthesis of various functional organic molecules, with a significant focus on those with biological activity. The fluorine atom is a particularly important feature, as its incorporation into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. cymitquimica.com

The design and synthesis of fluorescent SGLT2 inhibitors, for example, highlights the importance of the core phenyl glucoside structure. nih.gov While this study does not explicitly use this compound, it underscores the adaptability of the general structure for creating functional probes for biological research. The synthesis of such molecules often involves coupling the C-aryl glucoside core, derived from precursors like the title compound, with a fluorescent tag.

The general strategy for synthesizing these functional molecules involves:

Preparation of the Aglycone: Synthesizing the substituted phenyl portion, which in this case would be derived from this compound.

Glycosylation: Coupling the aglycone with a protected glucose derivative to form the C-aryl glucoside.

Deprotection and Functionalization: Removing the protecting groups and introducing the desired functional moiety (e.g., a fluorescent label).

Derivatization Strategies for Structural Modification and Diversification

The structure of this compound offers several avenues for derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Key Derivatization Sites:

Benzyl Ether Cleavage: The phenylmethoxy group can be selectively removed via catalytic hydrogenation (e.g., using Pd/C and H2) to yield the corresponding phenol. This phenol is a versatile intermediate for introducing a wide range of substituents through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the existing activating (ethoxy, phenylmethoxy) and deactivating (fluoro) groups.

Modification of the Ethoxy Group: While less common, the ethyl group of the ethoxy moiety could potentially be modified, for instance, through ether cleavage under harsh conditions, although this is generally less synthetically useful than manipulating the benzyl ether.

Nucleophilic Aromatic Substitution: The fluorine atom, while generally a poor leaving group in nucleophilic aromatic substitution, can be replaced under specific conditions, particularly if there is a strongly electron-withdrawing group ortho or para to it.

The following table summarizes potential derivatization strategies:

Reaction TypeReagents/ConditionsPotential Product
Benzyl Ether DeprotectionH2, Pd/C4-Ethoxy-2-fluorophenol
O-Alkylation of PhenolAlkyl halide, Base (e.g., K2CO3)1-Alkoxy-4-ethoxy-2-fluorobenzene
Electrophilic NitrationHNO3, H2SO4Nitrated derivative of this compound
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl3)Acylated derivative of this compound

These derivatization strategies enable the systematic modification of the parent compound, which is a cornerstone of modern medicinal chemistry for optimizing the properties of lead compounds.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of aryl ethers like 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene often relies on the Williamson ether synthesis, a classic S(_N)2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com While effective, this method can have limitations, such as the need for strong bases and harsh conditions, which may not be compatible with complex molecules. jk-sci.com Future research should focus on developing more versatile and efficient synthetic routes.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination protocols have been extended to C-O bond formation. This approach could be explored for the coupling of a suitably substituted fluorophenol with a benzyl (B1604629) halide or vice versa. Another area of interest is the development of novel methods for the preparation of hindered diphenyl ethers, which could be adapted for the synthesis of the target molecule. rsc.org

Below is a comparative table of potential synthetic strategies that warrant investigation.

Synthetic Strategy Potential Reagents Key Advantages Potential Challenges
Improved Williamson Ether Synthesis 4-(benzyloxy)-3-fluorophenol (B1332662) + Ethyl iodide; Base: K₂CO₃ or Cs₂CO₃Well-established; simple procedure. organic-synthesis.comMay require harsh conditions; potential for side reactions. jk-sci.com
Buchwald-Hartwig C-O Coupling 1-bromo-4-ethoxy-2-fluorobenzene + Benzyl alcohol; Pd or Cu catalystMild reaction conditions; broad substrate scope.Catalyst cost and sensitivity; ligand optimization may be required.
Chan-Lam C-O Coupling 4-ethoxy-2-fluorophenylboronic acid + Benzyl alcohol; Cu catalystMild conditions; tolerance of various functional groups.Boronic acid synthesis required; potential for side reactions.
Photoredox Catalysis Substituted phenol (B47542) and benzyl derivative with a suitable photocatalystExtremely mild conditions; high functional group tolerance. Mechanistic complexity; catalyst and light source optimization needed.

Further research could focus on optimizing reaction conditions for these alternative routes, including solvent, temperature, catalyst loading, and ligand choice, to maximize yield and minimize waste.

Exploration of New Reactivity Profiles

The reactivity of this compound is dictated by the electronic effects of its substituents. The ethoxy and phenylmethoxy groups are electron-donating and ortho-, para-directing for electrophilic aromatic substitution, while the fluorine atom is deactivating but also ortho-, para-directing. msu.edu The interplay of these effects makes the prediction of regioselectivity for reactions on the fluorinated ring complex and an interesting subject for empirical study.

Future investigations should systematically explore a range of electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. msu.edu The relative reactivity of the different positions on the benzene (B151609) ring could be experimentally determined and quantified.

Beyond classical electrophilic substitutions, other reactivity profiles should be explored:

Directed Ortho-Metalation (DoM): The ether oxygen atoms could potentially direct lithiation to the adjacent ortho positions, providing a powerful tool for further functionalization.

Nucleophilic Aromatic Substitution (S(_N)Ar): While the fluorine atom is not highly activated towards S(_N)Ar in this system, its displacement by strong nucleophiles under forcing conditions could be investigated.

Catalytic Functionalization: C-H activation methodologies could be employed for the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials.

A systematic study of these reactions would provide a comprehensive understanding of the molecule's chemical behavior and unlock its potential as a versatile building block in organic synthesis.

Integration into Flow Chemistry and Automation Platforms

The synthesis and modification of this compound are well-suited for adaptation to modern flow chemistry and automated synthesis platforms. nso-journal.orgreddit.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. acs.orgspringerprofessional.de

A future research direction would be to develop a continuous-flow synthesis of the target molecule. thieme-connect.de This could involve pumping solutions of the starting materials and reagents through heated reactor coils or packed-bed reactors containing immobilized catalysts or reagents. The benefits would be particularly pronounced for reactions that are highly exothermic or that involve hazardous intermediates.

Furthermore, the exploration of its reactivity profile could be significantly accelerated through the use of automated synthesis platforms. These systems can perform a large number of reactions in parallel, varying parameters such as temperature, concentration, and stoichiometry to rapidly identify optimal conditions. The integration of artificial intelligence and machine learning algorithms with these automated platforms could further enhance the efficiency of reaction discovery and optimization. solubilityofthings.comacs.org

Parameter Batch Synthesis Flow Synthesis Automated Platform
Scalability Often challengingReadily scalable by extending run timeHigh-throughput for small-scale screening
Safety Handling of bulk reagents can be hazardousSmall reaction volumes enhance safetyMiniaturized reactions improve safety
Control Less precise control over temperature and mixingPrecise control over reaction parametersHigh degree of control and reproducibility
Optimization Time-consuming and labor-intensiveCan be optimized rapidlyAutomated optimization of multiple parameters

Sustainable Synthesis Approaches for Related Compounds

In line with the growing emphasis on green chemistry, future research should aim to develop sustainable synthetic routes to this compound and related compounds. cas.org This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

Key areas for investigation include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused, or the development of highly efficient organocatalysts or biocatalysts to replace heavy metal-based systems.

Energy Efficiency: Employing energy-efficient technologies such as microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption. wikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

For example, a sustainable version of the Williamson ether synthesis could be developed using a recyclable phase-transfer catalyst in a biphasic water-organic solvent system, thereby reducing the need for toxic, anhydrous aprotic solvents. acsgcipr.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. nih.gov Future research on this compound should leverage advanced computational modeling to gain insights into its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be used to:

Predict Molecular Properties: Determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule.

Model Reactivity: Calculate molecular electrostatic potential maps to identify sites susceptible to electrophilic or nucleophilic attack. Fukui functions and dual descriptors can provide more quantitative predictions of reactivity at different atomic sites. researchgate.net

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential reactions to understand their feasibility and predict product distributions.

These computational studies can guide experimental work by identifying the most promising synthetic routes and reaction conditions, thereby saving time and resources. nih.gov A synergistic approach combining experimental and computational investigations will be crucial for unlocking the full potential of this and related compounds. chemrxiv.org

Q & A

Q. What are the common synthetic routes for 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Etherification : Introducing the ethoxy and phenylmethoxy groups via nucleophilic substitution or Ullmann coupling. Halogenated intermediates (e.g., fluoro or chloro derivatives) are often used to enhance reactivity .
  • Fluorination : Electrophilic fluorination or halogen exchange (e.g., using KF or AgF) at the ortho position .

Q. Critical Reaction Conditions :

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates for substitution reactions but may degrade thermally sensitive intermediates .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethereal solvents (THF) minimize side reactions .
  • Catalysts : Pd-based catalysts for coupling reactions; phase-transfer catalysts for biphasic systems .

Q. Example Optimization Table :

StepReagents/ConditionsYield RangeReference
EtherificationNaH, benzyl bromide, THF, 0°C→RT60–75%
FluorinationSelectfluor®, CH₃CN, 80°C45–65%

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., ethoxy CH₃ at δ 1.2–1.4 ppm; aromatic protons at δ 6.5–7.5 ppm). Fluorine’s deshielding effect aids in identifying ortho-fluoro environments .
  • FT-IR : Confirms ether (C-O-C stretch, 1200–1250 cm⁻¹) and aryl-F (1100–1150 cm⁻¹) bonds .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₅H₁₅FO₂ at m/z 262.1103) .
  • X-Ray Crystallography : Resolves stereoelectronic effects of substituents. SHELXL software refines crystal structures with high precision .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:
    • The ethoxy group’s electron-donating effect raises HOMO energy, directing electrophiles to the para position .
    • Fluorine’s inductive effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF stabilizes transition states via hydrogen bonding) .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What challenges arise in resolving crystallographic data for derivatives of this compound, and how can SHELX software address them?

Methodological Answer: Challenges :

  • Disorder in Flexible Groups : Ethoxy and phenylmethoxy moieties may exhibit rotational disorder .
  • Twinned Crystals : Common in halogenated aromatics, complicating intensity integration .

Q. Solutions :

  • SHELXL Refinement : Uses least-squares algorithms to model disorder and apply restraints (e.g., SIMU for similar thermal parameters) .
  • SHELXD for Phasing : Direct methods resolve phase problems in twinned crystals via dual-space recycling .

Case Study : A derivative (1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene) was refined to R₁ = 0.045 using SHELXL, demonstrating robust handling of substituent effects .

Q. How should discrepancies in reported biological activities of structurally similar compounds guide the design of assays for this compound?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare bioactivity data from analogs (e.g., 2’-Fluoro-4’-methoxy-biphenyls show anticancer activity via kinase inhibition ).
  • Assay Design Considerations :
    • Controlled Variables : Test stability in physiological pH (5–9) to ensure compound integrity during assays .
    • Contradiction Resolution : If conflicting cytotoxicity data exist (e.g., from MTT vs. apoptosis assays), use orthogonal methods (flow cytometry, caspase-3 activation) .

Q. What are the critical handling protocols for this compound to ensure laboratory safety?

Methodological Answer:

  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy group .
  • Hazard Mitigation :
    • Ventilation : Use fume hoods during synthesis; aryl ethers may release toxic vapors upon decomposition .
    • PPE : Nitrile gloves and safety goggles to avoid dermal/ocular exposure .

Regulatory Compliance : Classify under GHS "Not Hazardous" if no mutagenicity/ecotoxicity is observed in preliminary screens .

Future Research Directions

  • Enantioselective Synthesis : Develop chiral catalysts for asymmetric functionalization .
  • Green Chemistry Adaptations : Explore solvent-free mechanochemical synthesis to reduce waste .

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Reactant of Route 2
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.